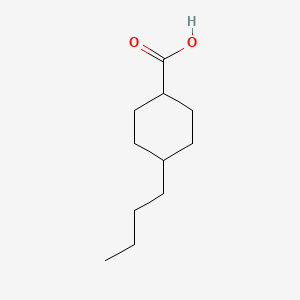

trans-4-Butylcyclohexanecarboxylic Acid

Descripción general

Descripción

Trans-4-Butylcyclohexanecarboxylic acid is a chemical compound that belongs to the family of cyclohexanecarboxylic acids. These compounds are characterized by a cyclohexane ring with a carboxylic acid functional group and various substituents, such as butyl groups, which can influence their physical and chemical properties as well as their reactivity .

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives often involves hydrogenation processes or carboxylation reactions. For instance, trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid was synthesized through catalytic tritiation of 4-n-butylcyclohex-2-enecarboxylic acid, which in turn was obtained from a "double" Birch reduction of 4-n-butylbenzoic acid . Similarly, 4-(trans-4'-n-Propylcyclohexyl)cyclohexylcarboxylic acid was prepared by hydrogenating 4-(trans-4'-n-propylcyclohexyl)benzoic acid in an alkaline solution using a ruthenium on carbon (Ru/C) catalyst . These methods demonstrate the versatility of hydrogenation and carboxylation reactions in the synthesis of cyclohexanecarboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives is influenced by the stereochemistry of the substituents on the cyclohexane ring. For example, the molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids were studied using NMR and semiempirical molecular orbital methods, revealing that both cis and trans isomers exist in zwitterionic forms in aqueous solution with staggered conformations being the most stable . The atomic distances between functional groups in these conformers play a significant role in their biological activity, such as antifibrinolytic effects .

Chemical Reactions Analysis

Cyclohexanecarboxylic acid derivatives can undergo various chemical reactions, including esterification and photolysis. For instance, trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid was used for the synthesis of the 17β-ester of testosterone, demonstrating its utility in the preparation of biologically active compounds . Additionally, photolysis of acyl azides derived from cis- and trans-1,1-dimethyldecalin-10-carboxylic acids resulted in the formation of isocyanates and tricyclic δ-lactams, among other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are closely related to their molecular structure. The introduction of a non-planar ring structure, such as 1,4-cyclohexanedicarboxylic acid, into copolyesters can significantly affect their thermal, tensile, and elastic properties. The stereochemistry of the cyclohexanedicarboxylic acid, particularly the cis isomer, plays a crucial role in modulating these properties . The mass spectra of various t-butylcyclohexanecarboxylic acids have also been studied, providing insights into their fragmentation patterns and stability .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Trans-4-Butylcyclohexanecarboxylic Acid and its derivatives are involved in various synthetic and chemical characterization studies. For instance, the preparation and mass spectra of t-butylcyclohexanecarboxylic acids have been extensively studied, providing valuable insights into their chemical properties and potential applications in organic synthesis (Bekkum et al., 2010).

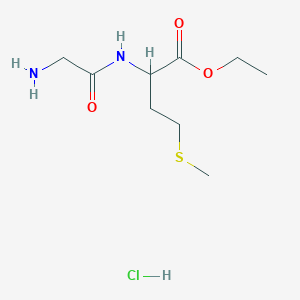

Pharmaceutical and Therapeutic Applications

Tranexamic acid, a derivative of trans-4-aminomethylcyclohexanecarboxylic acid, is widely used in medical applications. It has been studied for its anti-inflammatory and skin whitening properties. Research has shown its effectiveness in improving skin conditions, such as wrinkles induced by dryness, and in suppressing melanocyte activation caused by ultraviolet irradiation (Hiramoto et al., 2016); (Hiramoto et al., 2014).

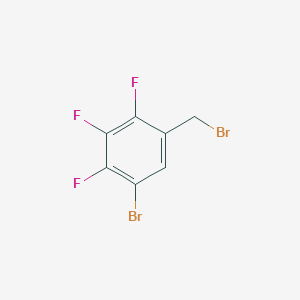

Material Science and Polymer Research

In material science, trans-4-Butylcyclohexanecarboxylic Acid derivatives play a significant role. They are used in the synthesis of uranyl ion complexes, which have applications in nuclear chemistry and material science. The cis/trans isomerism of these compounds affects the structural architecture of these complexes (Thuéry & Harrowfield, 2017). Additionally, these acids are integral in the production of plant-based phthalate derivatives, which are essential for the sustainable development of plastics (Lu et al., 2018).

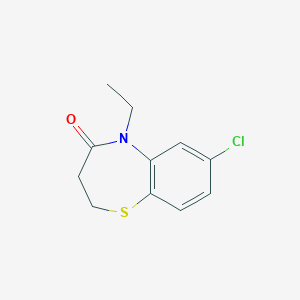

Neurological Research

In the field of neurology, trans-4-Butylcyclohexanecarboxylic Acid derivatives have been studied for their potential as anti-epileptic drugs. The interaction of these compounds with AMPA receptors, which are crucial in synaptic function and seizure activities, has been a subject of research (Yelshanskaya et al., 2020).

Biodegradation and Environmental Applications

Trans-4-Butylcyclohexanecarboxylic Acid derivatives have been studied in environmental science, particularly in the biodegradation of naphthenic acids. These studies are crucial for developing effective bioremediation technologies for treating contaminated waters, such as those produced in the processing of oil sands (Huang et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

Trans-4-Butylcyclohexanecarboxylic Acid (4-BCCA) is a medium-chain fatty acid that has been studied for its potential therapeutic effects .

Mode of Action

Studies have suggested that it may reduce phosphoinositide turnover and diacylglycerol kinase (dgk) activity, and also inhibit the mechanistic target of rapamycin complex 1 (mtorc1) . These interactions could potentially modulate cellular signaling pathways, leading to changes in cell function and behavior .

Biochemical Pathways

4-BCCA may affect several biochemical pathways. By reducing phosphoinositide turnover and inhibiting mTORC1, it could potentially impact pathways related to cell growth, proliferation, and survival . .

Result of Action

Its potential to modulate key cellular signaling pathways suggests that it could have a range of effects at the molecular and cellular levels

Propiedades

IUPAC Name |

4-butylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALGERHMIXFENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959211 | |

| Record name | Bucyclic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Butylcyclohexanecarboxylic Acid | |

CAS RN |

38289-28-0, 67589-83-7, 71101-89-8 | |

| Record name | Bucyclic acid, trans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucyclic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucyclic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Butylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCYCLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PQJ6SF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCYCLIC ACID, TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8XG78Y2T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B3018959.png)

![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)

![N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide](/img/structure/B3018967.png)

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)

![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)